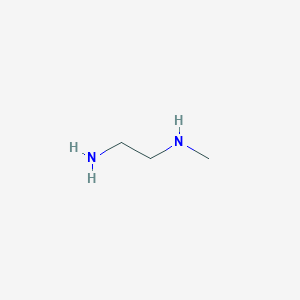

N-Methylethylenediamine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

N'-methylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10N2/c1-5-3-2-4/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFIGICHILYTCJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5059377 | |

| Record name | 2-Aminoethylmethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with an odor like amines; [Alfa Aesar MSDS] | |

| Record name | N-Methylethylenediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16021 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

109-81-9 | |

| Record name | N-Methylethylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylethylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Ethanediamine, N1-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Aminoethylmethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminoethylmethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.372 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYLETHYLENEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3P6B23FWK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on N-Methylethylenediamine: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties and structure of this compound. The information is curated for professionals in research and development, with a focus on delivering precise data and illustrating the relationships between the compound's structural and physical characteristics.

Chemical and Physical Properties

This compound is a colorless to slightly yellow liquid with an amine-like odor.[1][2][3] It is an organic compound that contains both a primary and a secondary amine functional group. This dual functionality makes it a versatile building block in various chemical syntheses.[4]

Identifiers and Structural Information

The fundamental structural details and identifiers for this compound are summarized below.

| Property | Value | Reference |

| IUPAC Name | N'-methylethane-1,2-diamine | [2][4] |

| CAS Number | 109-81-9 | [1][5] |

| Molecular Formula | C₃H₁₀N₂ | [1][5][6] |

| Molecular Weight | 74.12 g/mol | [5] |

| SMILES String | CNCCN | [2] |

| InChI | 1S/C3H10N2/c1-5-3-2-4/h5H,2-4H2,1H3 | |

| InChIKey | KFIGICHILYTCJF-UHFFFAOYSA-N | |

| Linear Formula | NH₂CH₂CH₂NHCH₃ | [7] |

Physicochemical Data

The key physical properties of this compound are presented in the following table for easy reference and comparison.

| Property | Value | Reference |

| Physical State | Liquid | [1][4] |

| Appearance | Colorless to slightly yellow liquid | [1][3] |

| Boiling Point | 114-117 °C | [1][5] |

| Melting Point | -73.00 °C | [4] |

| Density | 0.85 g/mL at 20 °C | [1][5] |

| Refractive Index (n20/D) | 1.4395 | [1][5] |

| Solubility | Soluble in water and lower alcohols. Limited solubility in non-polar solvents. | [4] |

| pKa₁ | 6.86 (+1) at 25 °C | [1] |

| pKa₂ | 10.15 (+1) at 25 °C | [1] |

Safety and Handling

Safety is paramount when handling any chemical. This compound is a flammable liquid and is corrosive, causing severe skin burns and eye damage.[2][8]

| Property | Value | Reference |

| Flash Point | 41 °C (105.8 °F) - closed cup | [9] |

| Hazard Class | Flammable Liquid 3, Skin Corrosion 1B, Eye Damage 1 | [2] |

| Signal Word | Danger | [8][9] |

| Storage Temperature | Recommended below 15°C in a cool, dark place. Store in flammables area. | [1][9] |

| Sensitivity | Air Sensitive & Hygroscopic | [1][9] |

Chemical Structure and Reactivity

This compound's structure, featuring both a primary and a secondary amine, dictates its chemical behavior. The presence of these amine groups allows it to act as a bidentate ligand in coordination chemistry.[10] Its polarity and ability to form hydrogen bonds contribute to its solubility in polar solvents like water.[4]

Common reactions involving this compound include:

-

Condensation: It undergoes condensation with aldehydes, such as pyridine-2-carboxaldehyde, to form imines.[5][7]

-

Sulfonamide Formation: It reacts with sulfonyl chlorides like isoquinoline-5-sulfonyl chloride to produce sulfonamides.[5][7]

It is incompatible with strong acids, acid chlorides, acid anhydrides, strong oxidizing agents, and carbon dioxide.[8][11]

Logical Relationships of Chemical Properties

The following diagram illustrates the logical connections between the fundamental structure of this compound and its resulting chemical and physical properties.

Caption: Logical workflow of this compound properties.

Experimental Protocols

While the exact experimental protocols for the cited data are not detailed in the source materials, this section provides an overview of the standard methodologies used to determine such properties.

Determination of Physical Properties

-

Boiling Point: The boiling point range (114-117 °C) is typically determined by distillation at atmospheric pressure. The sample is heated, and the temperature at which the liquid and vapor phases are in equilibrium is recorded as the boiling point.

-

Density: Density is measured using a pycnometer or a digital density meter at a specified temperature (e.g., 20 °C). The mass of a known volume of the substance is determined and used to calculate the density.

-

Refractive Index: The refractive index is measured using a refractometer, typically at the sodium D-line (589 nm) and at a controlled temperature (20 °C). This measures how much the path of light is bent, or refracted, when entering the substance.

Identification and Purity Analysis

-

Gas Chromatography (GC): Purity, often cited as >94.0% or 95%, is commonly assessed using Gas Chromatography.[3] In this method, the sample is vaporized and passed through a column. Different components travel at different rates, allowing for their separation and quantification.

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used for structural identification.[3] The instrument passes infrared radiation through the sample and measures the absorption at different wavelengths. The resulting spectrum provides a "fingerprint" of the molecule's functional groups (e.g., N-H stretches for amines, C-H stretches for alkyl groups).

Disclaimer: The protocols described above are generalized standard laboratory procedures. Specific experimental parameters may vary depending on the instrumentation and laboratory standards in place at the time of measurement.

References

- 1. 109-81-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. This compound | C3H10N2 | CID 8014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 95% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. This compound | 109-81-9 [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. This compound 95 109-81-9 [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. This compound | 109-81-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. N,N-Dimethylethylenediamine | 108-00-9 [chemicalbook.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to the Synthesis of N-Methylethylenediamine and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic methodologies for producing N-methylethylenediamine and its key derivatives. The document details various synthetic routes, including direct alkylation, reductive amination, and the use of protecting group strategies, with a focus on reaction conditions, yields, and experimental protocols. Quantitative data is summarized in structured tables for comparative analysis, and key reaction pathways and workflows are visualized using diagrams to facilitate understanding.

Synthesis of the Core Moiety: this compound

The selective synthesis of this compound (N-MEDA) presents a notable challenge due to the potential for over-alkylation of the starting material, ethylenediamine (B42938). Direct methylation often leads to a mixture of mono-, di-, tri-, and even tetra-methylated products. Achieving high selectivity for the mono-methylated product requires carefully controlled reaction conditions or the use of specialized synthetic strategies.

One of the primary challenges in the direct N-alkylation of ethylenediamine is controlling the degree of methylation. The primary amine is generally more nucleophilic than the secondary amine, favoring initial methylation at this position. However, the resulting this compound still possesses a reactive secondary amine that can undergo further methylation.

A promising approach to overcome this is the use of a suitable protecting group to temporarily block one of the amine functionalities, allowing for selective methylation of the other. Another strategy involves the use of specific catalysts and methylating agents that favor mono-alkylation.

N-Alkylation of Ethylenediamine with Alcohols

A simple method for the N-alkylation of ethylenediamine involves the use of alcohols in a fixed-bed reactor with a catalyst. However, achieving high selectivity for mono-methylation can be difficult. For instance, the N-methylation of ethylenediamine using a CuO-NiO/γ-Al2O3 catalyst has been reported to yield only 1.3% of this compound. This highlights the challenge of preventing further methylation to di- and poly-methylated products.

Synthesis of N-Alkylated Derivatives

The synthesis of various N-alkylated derivatives of ethylenediamine is crucial for their application in diverse fields, including pharmaceuticals and materials science. Several methods have been developed for the preparation of these derivatives with varying degrees of substitution.

Synthesis of N-Ethylethylenediamine

A high-yield synthesis of N-ethylethylenediamine has been achieved through the gas-phase catalytic reaction of ethylenediamine and diethyl carbonate. This continuous production method is reported to be simple, cost-effective, and environmentally friendly, with yields reaching up to 92%.[1]

Experimental Protocol: Gas-Phase Catalytic Synthesis of N-Ethylethylenediamine [1]

-

Materials: Ethylenediamine, Diethyl Carbonate, NaY molecular sieve catalyst (30-50 mesh).

-

Catalyst Activation: The NaY molecular sieve is dehydrated and activated at 300°C for 3 hours under a nitrogen atmosphere.

-

Reaction Setup: A fixed-bed reactor is packed with the activated catalyst.

-

Procedure:

-

A mixture of ethylenediamine and diethyl carbonate (molar ratio 2:1) is prepared.

-

The reactor temperature is maintained at 250°C.

-

The reactant mixture is introduced into the reactor as a liquid, which then vaporizes.

-

The gas-phase catalytic reaction is carried out with a liquid hourly space velocity of 15 h⁻¹.

-

The resulting gaseous product mixture is cooled and condensed.

-

The liquid product is purified by extractive rectification to yield N-ethylethylenediamine.

-

-

Yield: 92% (purity 96%).

Synthesis of N,N'-Dimethylethylenediamine

N,N'-Dimethylethylenediamine can be synthesized by the reaction of methylamine (B109427) with 1,2-dichloroethane (B1671644) under pressure. The process involves the dropwise addition of 1,2-dichloroethane to methylamine at a controlled temperature.

Synthesis of N,N,N'-Trimethylethylenediamine

A common and mature process for the synthesis of N,N,N'-trimethylethylenediamine involves the reaction of substituted chloroethane (B1197429) hydrochlorides with methylamine or dimethylamine (B145610).[2] For example, N,N-dimethylaminoethyl chloride hydrochloride can be reacted with an aqueous solution of methylamine.[2] Alternatively, 2-chloro-N-methylethylamine hydrochloride can be reacted with dimethylamine.[2]

Experimental Protocol: Synthesis of N,N,N'-Trimethylethylenediamine [2]

-

Materials: 2-chloro-N-methylethylamine hydrochloride, 40% aqueous dimethylamine solution, inorganic alkali solution (e.g., NaOH).

-

Procedure:

-

A 40% aqueous solution of dimethylamine is placed in a reaction vessel.

-

An aqueous solution of 2-chloro-N-methylethylamine hydrochloride (50% mass concentration) is added dropwise to the dimethylamine solution.

-

The reaction is carried out at a temperature between 0-40°C for 2-6 hours.

-

After the reaction is complete, an inorganic alkali solution is added dropwise to the reaction mixture.

-

The organic phase is separated from the aqueous phase.

-

The organic phase is rectified to obtain N,N,N'-trimethylethylenediamine.

-

Synthesis of Protected this compound Derivatives

The use of protecting groups is a powerful strategy for achieving selective functionalization of this compound. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the secondary amine, allowing for reactions to occur selectively at the primary amine.

Synthesis of N-Boc-N-Methylethylenediamine

The mono-Boc protection of this compound is a common procedure, but it requires careful control of reaction conditions to minimize the formation of the di-Boc byproduct.[3][4]

Table 1: Comparison of Synthesis Yields for N-Boc-N-methylethylenediamine

| Synthesis Method | Key Reagents | Reported Yield | Reference |

| Standard Batch Synthesis | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | 66% | [5] |

| Continuous Flow Synthesis | Di-tert-butyl dicarbonate (Boc₂O) | 91% | [5] |

| Enzymatic Synthesis | Candida antarctica lipase (B570770) B (CALB), Boc₂O | 78% | [5] |

| Alternative Batch Synthesis | tert-Butyl phenyl carbonate | 51% | [5] |

Experimental Protocol: Standard Batch Synthesis of N-Boc-N-methylethylenediamine [5]

-

Materials: this compound, Di-tert-butyl dicarbonate (Boc₂O), Acetonitrile or Dichloromethane.

-

Procedure:

-

Dissolve this compound (1 equivalent) in a suitable solvent (acetonitrile or dichloromethane).

-

Cool the solution to 0°C in an ice bath.

-

Add di-tert-butyl dicarbonate (0.95-1.0 equivalents) dropwise to the cooled solution while stirring.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography.

-

Experimental Protocol: Continuous Flow Synthesis of N-Boc-N-methylethylenediamine [5]

-

General Principle: Reactants are continuously pumped through a heated microreactor, allowing for precise control over reaction time and temperature, which often leads to higher yields and purity. A reported yield for this process is a remarkable 91%.[5]

Reductive Amination: A Versatile Synthetic Tool

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds and ammonia (B1221849) or primary or secondary amines.[6][7] This two-step process, which can often be performed in a one-pot reaction, involves the formation of an imine or enamine intermediate followed by its reduction to the corresponding amine.[6][8] This method is particularly valuable in green chemistry due to its efficiency and the potential for catalytic, one-pot procedures under mild conditions.[6]

The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon to form a hemiaminal, which then dehydrates to form an imine. The imine is subsequently reduced to the amine using a suitable reducing agent.

Commonly used reducing agents for reductive amination include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).[7] Sodium cyanoborohydride is particularly useful as it is a mild reducing agent that selectively reduces the iminium ion in the presence of the carbonyl starting material.[7]

Visualizing Synthetic Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key synthetic pathways and experimental workflows described in this guide.

Caption: Gas-phase catalytic synthesis of N-ethylethylenediamine.

Caption: Standard batch synthesis of N-Boc-N-methylethylenediamine.

References

- 1. CN102816071B - Synthesis method of N-ethyl ethylene diamine - Google Patents [patents.google.com]

- 2. CN110563591A - Environment-friendly synthesis method of N, N, N' -trimethylethylenediamine - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Reductive amination - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

physical properties of N-Methylethylenediamine (boiling point, density)

An In-depth Technical Guide to the Physical Properties of N-Methylethylenediamine

This technical guide provides a comprehensive overview of the core physical properties of this compound, specifically its boiling point and density. The information is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work.

Core Physical Properties

This compound is a colorless liquid with an amine-like odor.[1] It is a foundational building block in various chemical syntheses. The precise determination of its physical properties is crucial for its application in experimental and industrial settings.

Data Presentation

The key physical properties of this compound are summarized in the table below for easy reference and comparison. The data presented are literature values.

| Physical Property | Value | Conditions | Source(s) |

| Boiling Point | 114-117 °C | at standard atmospheric pressure | [2][3] |

| 116.70 °C | at standard atmospheric pressure | [4] | |

| Density | 0.85 g/mL | at 20 °C | [2][3] |

| 0.8283 g/cm³ | Not specified | [4] |

Experimental Protocols

While specific experimental documentation for the determination of this compound's boiling point and density are cited as literature values, this section outlines standard methodologies for determining these properties for a liquid sample.

Boiling Point Determination: Thiele Tube Method

The Thiele tube method is a common and accurate technique for determining the boiling point of a small liquid sample.[5][6]

Materials:

-

Thiele tube

-

High-boiling point mineral oil

-

Thermometer

-

Small test tube (Durham tube)

-

Capillary tube (sealed at one end)

-

Rubber band or other attachment method

-

Bunsen burner or other heat source

-

Sample of this compound

Procedure:

-

A small amount of the this compound sample is placed into the small test tube.

-

A capillary tube, with its open end downwards, is placed inside the test tube containing the sample.[6]

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer's bulb.[6]

-

The thermometer and test tube assembly are then placed into the Thiele tube, which is filled with a high-boiling point oil.[5][6] The rubber band should remain above the oil level to prevent it from breaking.[5]

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.[5]

-

As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube.[5]

-

Heating is then discontinued. The temperature will begin to fall.

-

The boiling point is the temperature at which the liquid is drawn up into the capillary tube.[5]

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the boiling point of a liquid using the Thiele tube method.

Caption: Workflow for Boiling Point Determination via Thiele Tube.

References

- 1. This compound | C3H10N2 | CID 8014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 109-81-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound | 109-81-9 [chemicalbook.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. chem.libretexts.org [chem.libretexts.org]

N-Methylethylenediamine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylethylenediamine, a versatile aliphatic diamine, serves as a critical building block and ligand in a multitude of chemical syntheses. This guide provides an in-depth overview of its chemical and physical properties, common synthetic applications, and detailed experimental protocols. Particular emphasis is placed on its role in the development of pharmaceutical agents and advanced materials. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using diagrams to facilitate understanding and implementation in a laboratory setting.

Core Properties and Identification

This compound, systematically named N1-methylethane-1,2-diamine, is a primary amine and a secondary amine-containing organic compound. Its unique structure makes it a valuable intermediate in organic synthesis.

Chemical Identification

| Identifier | Value |

| CAS Number | 109-81-9[1][2][3][4][5] |

| Molecular Formula | C₃H₁₀N₂[1][2][5] |

| Molecular Weight | 74.12 g/mol [1][2][3] |

| Canonical SMILES | CNCCN[3] |

| InChI Key | KFIGICHILYTCJF-UHFFFAOYSA-N[2][6] |

| EC Number | 203-707-4[3] |

| Beilstein Registry Number | 878141[2][3] |

Synonyms

A variety of synonyms are used to refer to this compound in literature and commercial listings:

Physicochemical Properties

| Property | Value |

| Appearance | Clear colorless to slightly yellow liquid[2][6][7] |

| Boiling Point | 114-117 °C (lit.)[2][3][5] |

| Density | 0.85 g/mL at 20 °C (lit.)[2][3][5] |

| Refractive Index | n20/D 1.4395 (lit.)[2][3][5] |

| Flash Point | 41 °C (106 °F) - closed cup[2][3] |

| pKa₁ | 6.86 (+1) at 25°C[2][6] |

| pKa₂ | 10.15 (+1) at 25°C[2][6] |

| Sensitivity | Air Sensitive & Hygroscopic[2][6] |

Applications in Synthesis and Drug Development

This compound is a key component in the synthesis of a wide range of molecules, from pharmaceutical intermediates to complex ligands for catalysis.

Pharmaceutical and Agrochemical Synthesis

The bifunctional nature of this compound makes it a valuable scaffold in drug discovery. Its mono-protected derivatives, such as N-Boc-N-methylethylenediamine, are instrumental in the multi-step synthesis of complex pharmaceutical agents.[8][9] This allows for controlled, stepwise functionalization of the primary and secondary amine groups.

A significant application lies in the development of neurological drugs, particularly as a building block for sigma-1 (σ1) receptor agonists, which are potential therapeutics for neurodegenerative diseases.[8] It is also utilized in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals like herbicides, fungicides, and insecticides.[10]

Ligand Synthesis and Coordination Chemistry

This compound functions as a bidentate ligand, forming stable chelate complexes with transition metals.[11] This property is exploited in the development of catalysts for various organic transformations, including cross-coupling reactions.[10] For instance, it undergoes condensation with pyridine-2-carboxaldehyde to form an imine ligand used in the synthesis of copper-azido complexes.

Key Experimental Protocols

The following sections detail common experimental procedures involving this compound and its derivatives.

Mono-Boc Protection of this compound

This protocol describes the selective protection of the secondary amine, a common initial step for many synthetic routes.

Methodology:

-

Dissolve this compound (3.0 eq) in acetonitrile.

-

Cool the solution to -30 °C.

-

Add triethylamine (B128534) (1.2 eq).

-

Prepare a separate solution of di-tert-butyl dicarbonate (B1257347) (1.0 eq) in acetonitrile.

-

Add the di-tert-butyl dicarbonate solution dropwise to the diamine solution while maintaining the temperature at -30 °C.

-

Allow the reaction mixture to stir at room temperature for 2 hours.

-

Filter to remove any insoluble material.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by silica (B1680970) gel column chromatography.[12]

To minimize the formation of the di-Boc byproduct, it is crucial to carefully control the stoichiometry and maintain a low reaction temperature.[12]

Reductive Amination for Ligand Synthesis

This protocol outlines the synthesis of a chiral diamine ligand precursor using N-Boc-N-methylethylenediamine.

Methodology:

-

Dissolve N-Boc-N-methylethylenediamine (1.0 eq) and 3-phenylpropanal (B7769412) (1.1 eq) in anhydrous dichloromethane (B109758) (DCM).

-

Add a catalytic amount of glacial acetic acid.

-

Stir the reaction mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Add sodium triacetoxyborohydride (B8407120) (1.5 eq) portion-wise.

-

Stir the reaction at room temperature for 12-24 hours.

-

Quench the reaction with a saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography.[8][9]

Boc Deprotection

This procedure is used to remove the Boc protecting group, exposing the secondary amine for further functionalization.

Methodology:

-

Dissolve the N-Boc protected substrate in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) (5-10 eq) at 0 °C.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in DCM and wash with a saturated aqueous sodium bicarbonate solution to neutralize the acid.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.[9]

Safety and Handling

This compound is classified as a dangerous good for transport.[1] It is a flammable liquid and can cause severe skin burns and eye damage.[3] It is also an irritant and may cause toxic pneumonitis upon inhalation.[2][7] Appropriate personal protective equipment (PPE), including gloves, eye shields, and a dust mask, should be worn when handling this chemical.[3] It should be stored in a flammables area.[2][6]

Conclusion

This compound is a chemical of significant interest to researchers and professionals in drug development and materials science. Its versatile reactivity, stemming from the presence of both a primary and a secondary amine, allows for its incorporation into a vast array of complex molecules. The experimental protocols provided herein offer a foundation for its practical application in a laboratory setting. As research progresses, the applications of this compound and its derivatives are expected to expand, further solidifying its role as a cornerstone of modern chemical synthesis.

References

- 1. scbt.com [scbt.com]

- 2. This compound | 109-81-9 [chemicalbook.com]

- 3. This compound 95 109-81-9 [sigmaaldrich.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 109-81-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. This compound | C3H10N2 | CID 8014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. N,N-Dimethylethylenediamine: A Key Chemical Compound in Modern Applications_Chemicalbook [chemicalbook.com]

- 11. This compound | 109-81-9 | Benchchem [benchchem.com]

- 12. benchchem.com [benchchem.com]

A Technical Guide to the Differential Reactivity of Primary and Secondary Amines in N-Methylethylenediamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylethylenediamine (NMEDA) is a versatile bifunctional molecule that serves as a valuable building block in the synthesis of a wide array of chemical entities, including pharmaceutical intermediates and active pharmaceutical ingredients.[1][2] Its structure incorporates both a primary and a secondary amine, the differential reactivity of which can be strategically exploited to achieve selective functionalization and build molecular complexity. This technical guide provides an in-depth analysis of the factors governing the reactivity of the primary versus the secondary amine in NMEDA, supported by quantitative data, detailed experimental protocols, and visual workflows to aid in the design of synthetic strategies.

The fundamental principle underlying the differential reactivity of the two amine groups in this compound is the interplay between nucleophilicity and steric hindrance.[3][4] Generally, the primary amine is more accessible to electrophiles due to reduced steric congestion compared to the secondary amine, which is encumbered by a methyl group.[5] This steric difference is often the dominant factor in kinetically controlled reactions, allowing for selective functionalization of the primary amine.

Physicochemical Properties and Reactivity Parameters

The basicity of the amine groups in this compound, as quantified by their pKa values, is a critical determinant of their reactivity. The pKa of an amine's conjugate acid is a measure of the amine's basicity; a higher pKa indicates a stronger base. For this compound, two distinct pKa values have been reported, corresponding to the protonation of the two nitrogen atoms.

| Parameter | Value | Reference |

| pKa1 | 7.56 | [6] |

| pKa2 | 10.40 | [6] |

The lower pKa value is associated with the secondary amine, and the higher pKa with the primary amine. This difference in basicity influences the proportion of each amine that is protonated at a given pH, which in turn affects their availability as nucleophiles.

Principles of Differential Reactivity: Acylation and Alkylation

The selective functionalization of this compound is most commonly achieved through acylation and alkylation reactions. The outcome of these reactions is governed by a combination of electronic and steric factors.

Acylation

Acylation of amines with agents such as acid chlorides or anhydrides is a common method for the formation of amides.[7] In the case of this compound, the primary amine is generally more reactive towards acylation than the secondary amine. This is primarily due to the lower steric hindrance around the primary nitrogen atom, which allows for a more facile approach of the electrophilic acylating agent.[3]

Alkylation

Similar to acylation, the alkylation of this compound with alkyl halides or other alkylating agents is also influenced by steric factors. The primary amine, being less sterically hindered, is more susceptible to alkylation. However, over-alkylation to form tertiary amines and even quaternary ammonium (B1175870) salts can be a significant side reaction.[9] The nucleophilicity of the newly formed secondary amine is often comparable to or even greater than the starting primary amine, leading to a mixture of products. Therefore, achieving selective mono-alkylation at the primary amine requires careful control of stoichiometry and reaction conditions.

Experimental Protocols

The following protocols provide methodologies for the characterization and selective functionalization of this compound.

Characterization of this compound by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the characterization of this compound and its reaction products. The chemical shifts of the protons and carbons are sensitive to their local electronic environment, allowing for the differentiation of the primary and secondary amine moieties.

1H NMR Spectroscopy: A typical 1H NMR spectrum of this compound will show distinct signals for the protons on the ethyl bridge, the methyl group on the secondary amine, and the protons of the primary and secondary amine groups themselves. The integration of these signals can be used to confirm the structure of the molecule.

13C NMR Spectroscopy: The 13C NMR spectrum provides information on the carbon framework of the molecule. Distinct signals will be observed for the two carbons of the ethyl bridge and the methyl carbon.

Protocol for Selective N-Acylation of this compound

This protocol describes a general procedure for the selective mono-acylation of this compound at the primary amine using an acid chloride as the acylating agent.

Materials:

-

This compound

-

Acetyl chloride (or other acid chloride)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Triethylamine (B128534) (TEA)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) and hexanes for elution

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.1 equivalents) to the solution.

-

Slowly add a solution of acetyl chloride (1.0 equivalent) in anhydrous DCM dropwise to the cooled and stirred solution of the diamine.

-

Allow the reaction mixture to stir at 0 °C for 1-2 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion of the reaction (as indicated by the consumption of the starting material), quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the mono-acetylated this compound.

Characterization of the Product: The product can be characterized by 1H and 13C NMR spectroscopy. The appearance of a new signal corresponding to the acetyl methyl group and a downfield shift of the protons and carbons adjacent to the newly formed amide bond will confirm the successful acylation. The regioselectivity can be confirmed by 2D NMR techniques such as HMBC and HSQC.

Signaling Pathways and Experimental Workflows

The differential reactivity of the primary and secondary amines in this compound allows for a logical workflow for the synthesis of complex molecules. This workflow typically involves the selective protection or functionalization of the more reactive primary amine, followed by a reaction at the less reactive secondary amine.

Caption: A logical workflow for the sequential functionalization of this compound.

The following diagram illustrates the experimental workflow for a competitive acylation reaction to quantitatively assess the relative reactivity of the primary and secondary amines.

Caption: An experimental workflow for determining the selectivity of acylation.

Conclusion

The differential reactivity of the primary and secondary amines in this compound provides a powerful tool for the strategic synthesis of complex molecules. The primary amine, being less sterically hindered, is the more reactive site for both acylation and alkylation reactions. By carefully controlling reaction conditions, it is possible to achieve selective mono-functionalization at the primary amine. This in-depth understanding of the reactivity of this compound is crucial for researchers and drug development professionals in designing efficient and selective synthetic routes to novel chemical entities. Further kinetic studies would provide a more quantitative understanding of the reactivity differences and enable more precise control over reaction outcomes.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | 109-81-9 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. osti.gov [osti.gov]

- 5. benchchem.com [benchchem.com]

- 6. This compound | C3H10N2 | CID 8014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. acylation of amines [entrancechemistry.blogspot.com]

- 8. researchgate.net [researchgate.net]

- 9. N,N-DIETHYL-N'-METHYLETHYLENEDIAMINE(104-79-0) 1H NMR spectrum [chemicalbook.com]

N-Methylethylenediamine as a bidentate ligand in coordination chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylethylenediamine (Meen) is an unsymmetrical diamine that serves as a versatile bidentate ligand in coordination chemistry. Its ability to form stable five-membered chelate rings with a variety of metal ions makes it a valuable building block in the synthesis of coordination complexes with diverse applications in catalysis, materials science, and as precursors for more complex ligand systems. This guide provides an in-depth overview of the coordination chemistry of Meen, including its synthesis, structural characteristics of its metal complexes, spectroscopic properties, and a detailed look at experimental protocols for the preparation and characterization of these compounds.

Introduction

This compound (H₂N-CH₂-CH₂-NHCH₃), often abbreviated as "Meen," is a derivative of ethylenediamine (B42938) featuring a primary and a secondary amine donor group. This asymmetry, in contrast to the parent ethylenediamine, can influence the resulting coordination geometry and reactivity of its metal complexes. Like other diamines, Meen acts as a strong-field ligand, forming stable chelate complexes with a wide range of transition metal ions. The study of Meen complexes provides fundamental insights into coordination chemistry and has practical implications for the development of novel catalysts and materials.

Synthesis of this compound Complexes

The synthesis of metal complexes with this compound typically involves the direct reaction of a metal salt with the Meen ligand in a suitable solvent. The stoichiometry of the reaction can be controlled to yield complexes with varying ligand-to-metal ratios, most commonly forming [M(Meen)₂]²⁺ or [M(Meen)₃]³⁺ species, depending on the coordination preferences of the metal ion.

Experimental Protocols

Protocol 1: Synthesis of Bis(this compound)nickel(II) Perchlorate (B79767), [Ni(Meen)₂(ClO₄)₂]

-

Dissolution of Metal Salt: Dissolve 2.58 g (10 mmol) of nickel(II) chloride hexahydrate (NiCl₂·6H₂O) in 50 mL of methanol.

-

Ligand Addition: To the stirred nickel solution, slowly add 1.48 g (20 mmol) of this compound. A color change from green to blue or purple should be observed.

-

Anion Exchange: In a separate beaker, dissolve 2.45 g (20 mmol) of sodium perchlorate (NaClO₄) in a minimal amount of methanol. Add this solution dropwise to the nickel-Meen solution. A precipitate of NaCl may form.

-

Isolation of Product: Stir the reaction mixture for 30 minutes. If a precipitate of NaCl forms, remove it by filtration. Reduce the volume of the filtrate by rotary evaporation until crystals of the product begin to form.

-

Crystallization: Cool the solution in an ice bath to complete crystallization.

-

Purification: Collect the purple crystals by vacuum filtration, wash with a small amount of cold methanol, followed by diethyl ether.

-

Drying: Dry the product in a vacuum desiccator.

Protocol 2: Synthesis of Tris(this compound)cobalt(III) Chloride, [Co(Meen)₃]Cl₃

-

Preparation of Cobalt(II) Solution: Dissolve 2.38 g (10 mmol) of cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) in 20 mL of water.

-

Ligand Addition: Add 2.22 g (30 mmol) of this compound to the cobalt solution with stirring.

-

Oxidation: To catalyze the oxidation of Co(II) to Co(III), add a small amount of activated charcoal (approximately 0.5 g). Bubble air through the solution for several hours, or stir vigorously in an open flask overnight. The color of the solution should change to a deep orange-red.

-

Removal of Catalyst: Remove the activated charcoal by filtration.

-

Isolation of Product: To the filtrate, add 5 mL of concentrated hydrochloric acid. Cool the solution in an ice bath to precipitate the orange-red crystals of [Co(Meen)₃]Cl₃.

-

Purification: Collect the crystals by vacuum filtration, wash with cold ethanol, and then with diethyl ether.

-

Drying: Dry the product in a desiccator.

Protocol 3: Synthesis of a Diamagnetic Zinc(II) Complex for NMR Studies, [Zn(Meen)₂]Cl₂

-

Dissolution of Metal Salt: Dissolve 1.36 g (10 mmol) of anhydrous zinc chloride (ZnCl₂) in 30 mL of ethanol.

-

Ligand Addition: Slowly add 1.48 g (20 mmol) of this compound to the stirred zinc chloride solution. A white precipitate may form immediately.

-

Reaction: Stir the mixture at room temperature for 1 hour to ensure complete reaction.

-

Isolation: Collect the white precipitate by vacuum filtration.

-

Purification: Wash the product with a small amount of cold ethanol and then with diethyl ether.

-

Drying: Dry the complex under vacuum.

Structural Characteristics of Meen Complexes

This compound typically coordinates to metal centers in a bidentate fashion through its two nitrogen atoms, forming a stable five-membered chelate ring. The geometry of the resulting complex is determined by the coordination number of the metal ion and the number of coordinated Meen ligands.

Bond Lengths and Angles

The crystal structures of several Meen complexes have been determined, providing valuable data on bond lengths and angles. For example, in mixed-valence copper cyanide complexes, the Cu-N bond lengths are in the typical range for copper-amine complexes.[1]

| Parameter | Value (Å or °) |

| Bond Lengths | |

| Cu-N(primary amine) | ~2.0 Å |

| Cu-N(secondary amine) | ~2.0 Å |

| Bond Angles | |

| N-Cu-N (bite angle) | ~84-86° |

Table 1: Representative bond lengths and angles for a Cu(II)-Meen chelate ring. Data is generalized from related structures.

Stability of Meen Complexes

The stability of metal complexes with this compound is quantified by their stepwise formation constants (Kₙ) or overall stability constants (βₙ). While specific experimental data for Meen are not widely tabulated, the values for the structurally similar ethylenediamine (en) provide a very good approximation. The chelate effect, resulting from the formation of a five-membered ring, leads to high stability constants for these complexes.

| Metal Ion | log K₁ | log K₂ | log β₂ |

| Cu(II) | 10.48 | 9.07 | 19.55 |

| Ni(II) | 7.38 | 6.18 | 13.56 |

| Zn(II) | 5.66 | 4.98 | 10.64 |

| Co(II) | 5.84 | 4.78 | 10.62 |

Table 2: Stepwise and overall stability constants (log values) for ethylenediamine complexes at 25 °C, serving as an approximation for this compound complexes.

Spectroscopic Properties

Infrared (IR) Spectroscopy

The coordination of this compound to a metal ion results in characteristic shifts in its vibrational frequencies. These shifts can be observed in the IR spectrum and provide evidence of complex formation.

| Vibrational Mode | Free Ligand (cm⁻¹) | Coordinated Ligand (cm⁻¹) | Change upon Coordination |

| N-H Stretch | 3350-3250 | 3250-3100 | Shift to lower frequency |

| C-N Stretch | ~1090 | ~1050 | Shift to lower frequency |

| N-H Bend | ~1600 | ~1580 | Shift to lower frequency |

| M-N Stretch | - | 500-400 | Appearance of new band |

Table 3: Typical IR vibrational frequencies for free and coordinated this compound.

The lowering of the N-H and C-N stretching frequencies upon coordination is attributed to the donation of electron density from the nitrogen atoms to the metal center, which weakens these bonds. The appearance of a new band in the far-IR region (500-400 cm⁻¹) is indicative of the formation of a metal-nitrogen bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for characterizing diamagnetic complexes of this compound, such as those of Zn(II), Cd(II), and square planar Ni(II). The coordination to a metal center causes a downfield shift of the proton and carbon signals of the ligand due to the deshielding effect of the metal ion.

| Nucleus | Free Ligand (ppm) | Coordinated Ligand (ppm) |

| ¹H NMR | ||

| -CH₂-NH₂ | ~2.7 | ~2.9-3.1 |

| -CH₂-NHCH₃ | ~2.6 | ~2.8-3.0 |

| -NHCH₃ | ~2.4 | ~2.6-2.8 |

| ¹³C NMR | ||

| -CH₂-NH₂ | ~40 | ~42-44 |

| -CH₂-NHCH₃ | ~50 | ~52-54 |

| -NHCH₃ | ~36 | ~38-40 |

Table 4: Predicted ¹H and ¹³C NMR chemical shifts for free and coordinated this compound in a diamagnetic Zn(II) complex.

It is important to note that paramagnetic complexes, such as those of Co(II) and octahedral Ni(II), will exhibit very broad or significantly shifted NMR signals, making spectral interpretation more complex.

Applications in Catalysis

Copper complexes of N-substituted ethylenediamines have been investigated as catalysts for a variety of oxidation reactions, including the oxidation of phenols. The proposed mechanism often involves a copper(I)/copper(II) redox cycle.

In this proposed cycle, a Cu(I)-Meen complex reacts with molecular oxygen to form a Cu(II)-hydroperoxo intermediate. This species can then abstract a hydrogen atom from a phenol substrate, generating a phenoxy radical and a Cu(II)-hydroxo complex. The phenoxy radical can then undergo further oxidation to form the final product, while the Cu(II)-hydroxo complex is reduced back to the active Cu(I) catalyst, completing the cycle.

Conclusion

This compound is a fundamentally important bidentate ligand in coordination chemistry. Its ability to form stable complexes with a wide array of metal ions, combined with the influence of its unsymmetrical nature on complex geometry and reactivity, makes it a subject of ongoing research interest. The detailed protocols and compiled data in this guide provide a solid foundation for researchers and professionals working with or interested in the coordination chemistry and applications of this compound.

References

The Pivotal Role of N-Methylethylenediamine in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-Methylethylenediamine (N-MED), a simple yet versatile diamine, alongside its derivatives, has carved a significant niche in the landscape of organic synthesis. Its unique structural feature—a primary and a secondary amine—offers a platform for selective functionalization, making it an invaluable building block and ligand in the synthesis of complex organic molecules, ranging from pharmaceutical intermediates to functional materials. This technical guide provides an in-depth exploration of the core applications of this compound, presenting quantitative data, detailed experimental protocols, and logical workflows to empower researchers in their synthetic endeavors.

Core Applications in Organic Synthesis

This compound's utility in organic synthesis is multifaceted, primarily revolving around its roles as a versatile building block, a bidentate ligand in transition metal catalysis, a precursor for chiral auxiliaries, and a key component in the synthesis of nitrogen-containing heterocycles.

A Versatile Building Block for Complex Molecule Synthesis

The differential reactivity of the primary and secondary amine groups in this compound allows for sequential and controlled introduction of this moiety into larger molecular frameworks. To harness this potential, the secondary amine is often protected, most commonly with a tert-butyloxycarbonyl (Boc) group, to yield N-Boc-N-methylethylenediamine. This mono-protected intermediate is a cornerstone in multi-step synthesis.[1]

The unmasked primary amine is readily available for a variety of transformations, including acylation, reductive amination, and nucleophilic substitution. Following the desired modification at the primary amine, the Boc group can be efficiently removed under acidic conditions to liberate the secondary amine for subsequent functionalization. This strategic workflow is crucial in the synthesis of complex pharmaceutical scaffolds and in peptide modifications.[1][2]

| Reaction Type | Substrate | Reagent | Catalyst/Conditions | Solvent | Time | Yield (%) | Reference |

| Acylation | Carboxylic Acid | N-Boc-N-methylethylenediamine | HBTU, DIPEA | DMF | 4-6 h | >90 | [3] |

| Reductive Amination | Aldehyde | N-Boc-N-methylethylenediamine | Sodium triacetoxyborohydride | DCM | 12-24 h | 80-95 | [3] |

| Boc Deprotection | N-Boc protected substrate | Trifluoroacetic acid (TFA) | - | DCM | 1-2 h | >95 | [3] |

Logical Workflow for Sequential Functionalization:

References

- 1. Recent advances in the synthesis of highly substituted imidazolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Removal and modification of directing groups used in metal-catalyzed C–H functionalization: the magical step of conversion into ‘conventional’ functional groups - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

N-Methylethylenediamine: A Technical Guide to Solubility and Solvent Compatibility

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylethylenediamine (N-MED), a versatile diamine with applications in organic synthesis and as a ligand in coordination chemistry, exhibits a range of solubility characteristics dictated by its polar nature. This technical guide provides a comprehensive overview of the known solubility and solvent compatibility of this compound. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility in a range of common laboratory solvents. Furthermore, a detailed experimental protocol for determining the solubility of liquid amines, based on the isothermal shake-flask method, is provided to enable researchers to ascertain precise solubility values for their specific applications. This guide is intended to be a valuable resource for making informed decisions regarding solvent selection, reaction conditions, and formulation development involving this compound.

Physicochemical Properties of this compound

This compound is a colorless liquid with an amine-like odor. Its structure, featuring both a primary and a secondary amine group, as well as a short alkyl chain, imparts a polar character to the molecule. This polarity is the primary determinant of its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₃H₁₀N₂ | [1][2] |

| Molecular Weight | 74.13 g/mol | [2] |

| Density | 0.85 g/mL at 20 °C | [3][4] |

| Boiling Point | 114-117 °C | [3][4] |

| Flash Point | 41 °C | [3] |

| Appearance | Colorless liquid | [2] |

Solubility of this compound

The solubility of this compound is governed by the "like dissolves like" principle. Its ability to form hydrogen bonds with protic solvents and its overall polarity lead to good solubility in polar solvents. Conversely, it is expected to have limited solubility in non-polar solvents.[2]

Qualitative Solubility Data

The following table summarizes the expected qualitative solubility of this compound in a range of common laboratory solvents based on its chemical properties and available information.

| Solvent Class | Solvent | Qualitative Solubility | Rationale |

| Polar Protic | Water | Soluble | Forms strong hydrogen bonds with water molecules.[2] |

| Methanol | Soluble | Polar nature and ability to form hydrogen bonds.[2] | |

| Ethanol | Soluble | Similar polarity and hydrogen bonding capacity.[2] | |

| Polar Aprotic | Dichloromethane | Likely Soluble/Miscible | Based on the miscibility of the related compound N,N'-Dimethylethylenediamine.[1] |

| Chloroform | Likely Soluble/Miscible | Based on the miscibility of the related compound N,N'-Dimethylethylenediamine.[1] | |

| Acetone | Likely Soluble | Polarity is intermediate; some degree of solubility is expected. | |

| Dimethylformamide (DMF) | Likely Soluble | High polarity suggests good solubility. | |

| Dimethyl Sulfoxide (DMSO) | Likely Soluble | High polarity suggests good solubility. | |

| Non-Polar | Toluene | Limited Solubility | Significant difference in polarity.[2] |

| Hexane | Limited Solubility | Significant difference in polarity.[2] |

It is important to note that temperature can significantly influence solubility. For most substances, solubility increases with temperature.

Solvent Compatibility

Beyond simple solubility, the chemical compatibility of this compound with various substances is a critical consideration, particularly in reactive systems.

Incompatible Materials

This compound is incompatible with the following, and contact should be avoided:

-

Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.

-

Strong Acids: Reacts exothermically in a classic acid-base neutralization.

-

Acid Anhydrides: Can undergo acylation reactions.

-

Acid Chlorides: Can undergo acylation reactions.

-

Carbon Dioxide: Can react with the amine groups, particularly in the presence of moisture.

Experimental Protocol: Determination of Solubility via the Isothermal Shake-Flask Method

For applications requiring precise solubility data, direct experimental determination is necessary. The isothermal shake-flask method is a reliable and widely used technique for determining the thermodynamic solubility of a substance in a given solvent.[5][6] The following is a generalized protocol for a liquid amine like this compound.

Principle

A saturated solution of the solute (this compound) in the solvent of interest is created by agitating an excess amount of the solute in the solvent at a constant temperature until equilibrium is reached. The concentration of the solute in the supernatant is then determined analytically.

Materials and Equipment

-

This compound (of known purity)

-

Solvent of interest (analytical grade)

-

Volumetric flasks and pipettes

-

Glass vials or flasks with airtight seals

-

Temperature-controlled orbital shaker or magnetic stirrer

-

Analytical balance

-

Syringes and solvent-compatible syringe filters (e.g., 0.45 µm pore size)

-

Analytical instrumentation for quantification (e.g., Gas Chromatography with a suitable detector, HPLC, or titration)

Detailed Methodology

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a glass vial. An excess is present if a separate phase of the amine is visible after equilibration.

-

Add a precise volume of the chosen solvent to the vial.

-

Seal the vial tightly to prevent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium solubility is achieved. A preliminary study can determine the minimum time to reach equilibrium.

-

-

Separation of Undissolved Solute:

-

After equilibration, cease agitation and allow the vial to stand undisturbed for at least 2 hours to allow the excess this compound to settle.

-

Carefully draw the supernatant (the clear, saturated solution) using a syringe.

-

Attach a syringe filter to the syringe and dispense a known volume of the clear, saturated solution into a pre-weighed volumetric flask. This step is crucial to remove any undissolved micro-droplets.

-

-

Quantification:

-

Dilute the filtered saturated solution to a known volume with the same solvent.

-

Determine the concentration of this compound in the diluted solution using a pre-calibrated analytical method (e.g., GC-FID, HPLC-UV, or acid-base titration).

-

A calibration curve should be prepared using standard solutions of this compound of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

This protocol is based on the principles outlined in the OECD Guideline for the Testing of Chemicals, Section 1, Test No. 105 for water solubility, and can be adapted for organic solvents.[7][8][9]

Visualizations

Logical Workflow for Solubility Determination

Caption: Workflow for the isothermal shake-flask solubility determination method.

Solvent Compatibility Relationships

Caption: Compatibility and solubility relationships of this compound.

References

- 1. N,N-Dimethylethylenediamine | 108-00-9 [chemicalbook.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. This compound 95 109-81-9 [sigmaaldrich.com]

- 4. 109-81-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. enamine.net [enamine.net]

- 7. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Books [books.google.com]

- 8. Water Solubility | Scymaris [scymaris.com]

- 9. oecd.org [oecd.org]

N-Boc-N-methylethylenediamine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

N-Boc-N-methylethylenediamine, systematically named tert-butyl N-(2-aminoethyl)-N-methylcarbamate, is a versatile mono-protected diamine building block that holds a critical role in modern organic synthesis.[1][2] Its utility is particularly pronounced in the fields of medicinal chemistry and materials science.[1] The unique molecular architecture, featuring a primary amine that is readily available for reaction and a secondary amine protected by a tert-butyloxycarbonyl (Boc) group, permits selective and sequential functionalization.[1][3] This characteristic makes it an invaluable intermediate for the construction of complex molecules with precisely defined structures.[3] This technical guide provides an in-depth overview of its chemical properties, synthesis, and diverse applications as a key synthetic intermediate.

Core Molecular and Physical Properties

N-Boc-N-methylethylenediamine is a colorless to light yellow liquid at room temperature.[2][3][4] The presence of the Boc protecting group is central to its utility, allowing for its selective use in multi-step synthetic pathways.[2] A summary of its key physicochemical properties is presented below for straightforward reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₈N₂O₂ | [1][4][5][6][7] |

| Molecular Weight | 174.24 g/mol | [1][4][5][6] |

| CAS Number | 121492-06-6 | [4][5][6] |

| Appearance | Liquid | [1][8] |

| Density | 0.975 g/mL at 20 °C | [1][7][8] |

| Boiling Point | 79 °C at 0.4 mmHg | [1][7] |

| Refractive Index | n20/D 1.447 | [8] |

| Flash Point | >100 °C (>212 °F) - closed cup | [8] |

| Solubility | Slightly soluble in Chloroform and Methanol. Soluble in DMSO (100 mg/mL). | [3] |

| Storage Temperature | 2-8 °C under an inert atmosphere. | [3] |

Synthesis and Reaction Workflow

The strategic importance of N-Boc-N-methylethylenediamine is derived from the tert-butyloxycarbonyl (Boc) protecting group.[3] This group remains stable under a variety of reaction conditions but is readily cleaved under acidic conditions. This allows chemists to selectively unmask the secondary amine for subsequent reactions after the primary amine has been functionalized.[3]

Synthesis and Application Workflow

The logical workflow for the synthesis and subsequent functionalization of N-Boc-N-methylethylenediamine is depicted below. It commences with the selective protection of one amine group, followed by two distinct pathways for constructing more complex molecules.

References

An In-depth Technical Guide to Basic Condensation Reactions with N-Methylethylenediamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and practical applications of condensation reactions involving N-Methylethylenediamine. The focus is on the formation of Schiff bases and related structures, which are pivotal intermediates in the synthesis of pharmaceuticals, novel ligands, and biologically active compounds. This document details reaction mechanisms, experimental protocols, and quantitative data, and explores the functional implications of these reactions in drug development.

Introduction to this compound Condensation Reactions

This compound (CH₃NHCH₂CH₂NH₂) is an unsymmetrical diamine featuring both a primary and a secondary amine group. This structural characteristic allows for selective or sequential reactions, making it a versatile building block in organic synthesis. The most fundamental and widely utilized reaction of this compound is its condensation with carbonyl compounds—aldehydes and ketones—to form imines, commonly known as Schiff bases.[1][2]

These reactions are typically nucleophilic additions of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (azomethine group).[3] The resulting Schiff bases are valuable ligands capable of coordinating with various metal ions to form stable metal complexes, many of which exhibit significant biological activities, including anticancer, antimicrobial, and catalytic properties.[4][5][6]

Core Reaction: Schiff Base Formation

The condensation of this compound with an aldehyde or ketone proceeds via a two-step mechanism: nucleophilic addition to form a hemiaminal intermediate, followed by dehydration to yield the imine.[3] The reaction is generally reversible and can be catalyzed by either an acid or a base.[3] The removal of water is often necessary to drive the reaction to completion.[3]

Due to the differential reactivity of the primary and secondary amines, the reaction can, in principle, be controlled to favor monosubstitution at the more nucleophilic and less sterically hindered primary amine, or disubstitution to form a bis-imine if a dicarbonyl compound is used or under forcing conditions with a mono-carbonyl compound.

Experimental Protocols and Quantitative Data

The synthesis of Schiff bases from this compound typically involves refluxing the diamine with the carbonyl compound in an alcoholic solvent. A catalytic amount of acid, such as glacial acetic acid, is often added to facilitate the reaction.[7] The products are usually crystalline solids that can be purified by recrystallization.

General Protocol for Condensation with Aromatic Aldehydes

The following protocol is a general method for the synthesis of Schiff bases from this compound and substituted aromatic aldehydes.

Materials:

-

This compound

-

Substituted aromatic aldehyde (e.g., salicylaldehyde, 4-methoxybenzaldehyde)

-

Ethanol (B145695) or Methanol

-

Glacial Acetic Acid (catalyst)

Procedure:

-

Dissolve the aromatic aldehyde (1 mmol) in ethanol (20 mL) in a round-bottom flask.

-

Add this compound (1 mmol for mono-condensation, 0.5 mmol for di-condensation) to the solution.

-

Add 2-3 drops of glacial acetic acid to the mixture.

-

Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature to allow the Schiff base to crystallize.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.[7][8]

Quantitative Data for Selected Reactions

The following table summarizes the reaction conditions and yields for the synthesis of various Schiff bases derived from diamines and carbonyl compounds. While specific data for this compound is limited in readily available literature, data for the closely related ethylenediamine (B42938) is presented to provide representative examples.

| Diamine | Carbonyl Compound | Solvent | Catalyst | Reaction Time (h) | Yield (%) | Melting Point (°C) | Reference |

| Ethylenediamine | Salicylaldehyde (2 eq.) | Ethanol | Acetic Acid | 4 | >85 | - | [8] |

| Ethylenediamine | 4-Methoxybenzaldehyde (2 eq.) | Ethanol | NaOH | 3 | 90.38 | 180 | [9] |

| Ethylenediamine | 4-(trifluoromethyl)-benzaldehyde (2 eq.) | Chloroform | - | - | 75 | 109.2 | [10] |

| Ethylenediamine | Cinnamaldehyde (2 eq.) | - | - | - | 78 | - | [11] |

| 1-Naphthylamine | Various Aromatic Aldehydes | Methanol | - | - | - | - | [12] |

Sequential Functionalization using Protected this compound

For applications in drug development and the synthesis of complex molecules, sequential functionalization of the two amine groups of this compound is often required. This is typically achieved by using a protected form of the diamine, such as N-Boc-N-methylethylenediamine, where the secondary amine is protected by a tert-butyloxycarbonyl (Boc) group.[11] This strategy allows for selective reaction at the primary amine, followed by deprotection and subsequent reaction at the newly exposed secondary amine.[13]

Workflow for Sequential Functionalization

The workflow involves three main steps:

-

Reaction at the Primary Amine: The primary amine of N-Boc-N-methylethylenediamine can be reacted with an electrophile, such as an activated carboxylic acid, to form an amide bond.[13]

-

Boc Deprotection: The Boc protecting group is removed under acidic conditions (e.g., with trifluoroacetic acid) to reveal the secondary amine.[13]

-

Reaction at the Secondary Amine: The now-free secondary amine can be reacted with a second electrophile.[13]

Applications in Drug Development and Biological Systems

Schiff bases derived from this compound and their metal complexes are of significant interest in medicinal chemistry due to their wide range of biological activities.[4][5] These compounds have been investigated as potential anticancer, antimicrobial, and antiviral agents.[14][15]

Anticancer Activity and Mechanism of Action

Many metal complexes of Schiff bases have demonstrated potent cytotoxic activity against various cancer cell lines.[4][5][14] While the exact mechanisms are diverse and often depend on the specific ligand and metal ion, some common modes of action have been proposed:

-

DNA Binding and Cleavage: The planar structure of many Schiff base complexes allows them to intercalate between DNA base pairs, leading to conformational changes that can inhibit DNA replication and transcription. Some complexes can also generate reactive oxygen species (ROS) that cause oxidative damage to DNA.

-

Enzyme Inhibition: Certain Schiff base complexes have been shown to inhibit key enzymes involved in cell proliferation and survival, such as topoisomerases.[16][17] Topoisomerases are crucial for managing DNA topology during replication, and their inhibition leads to the accumulation of DNA strand breaks and ultimately, apoptosis (programmed cell death).[18][19]

The diagram below illustrates a simplified signaling pathway for apoptosis induced by a topoisomerase II inhibitor.

Conclusion

Condensation reactions of this compound provide a facile and versatile route to a wide array of Schiff bases and related compounds. The structural and electronic properties of these molecules can be readily tuned by varying the carbonyl component, making them attractive scaffolds for the development of novel therapeutic agents and catalysts. The ability to perform sequential reactions using protected this compound further enhances its utility in the synthesis of complex, multifunctional molecules. The significant biological activities exhibited by the resulting metal complexes, particularly their potential as anticancer agents, underscore the importance of this class of compounds in modern drug discovery and development. Further research into the specific mechanisms of action and structure-activity relationships of this compound derivatives will undoubtedly pave the way for new and improved therapeutic strategies.

References

- 1. mocedes.org [mocedes.org]

- 2. Metal Complexes of Macrocyclic Schiff-Base Ligand: Preparation, Characterisation, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijacskros.com [ijacskros.com]

- 4. An Insight into the Effect of Schiff Base and their d and f Block Metal Complexes on Various Cancer Cell Lines as Anticancer Agents: A Review - Presenjit - Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]

- 5. An Insight into the Effect of Schiff Base and their d and f Block Metal Complexes on Various Cancer Cell Lines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Schiff Base Complexes for Catalytic Application [ouci.dntb.gov.ua]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. This compound | C3H10N2 | CID 8014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. acikerisim.comu.edu.tr [acikerisim.comu.edu.tr]

- 13. benchchem.com [benchchem.com]

- 14. Schiff Bases and their Metal Complexes as Potential Anticancer Candidates: A Review of Recent Works - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Metal Complexes with Schiff Bases: Data Collection and Recent Studies on Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and molecular docking studies of some novel Schiff bases incorporating 6-butylquinolinedione moiety as potential topoisomerase IIβ inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Inhibition of Topoisomerases by Metal Thiosemicarbazone Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Structural and Mechanistic Insights into Atypical Bacterial Topoisomerase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. De novo design of type II topoisomerase inhibitors as potential antimicrobial agents targeting a novel binding region - PMC [pmc.ncbi.nlm.nih.gov]

N-Methylethylenediamine: A Versatile Building Block in Advanced Materials Science

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals